molecular formula C6H7N3O5 B6243248 (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one CAS No. 2757999-14-5

(5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one

Cat. No. B6243248
CAS RN: 2757999-14-5
M. Wt: 201.1
InChI Key:
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Description

(5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one, also known as 5-azido-3,4-dihydroxy-2,5-dihydrofuran-2-one, is a synthetic compound that has been studied for its potential applications in various scientific research fields. This compound has been used in a variety of biochemical and physiological experiments, and has been found to have a variety of beneficial effects.

Scientific Research Applications

(5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one has been used in a variety of scientific research applications. It has been used as a substrate for the study of glycosyltransferase enzymes, as a substrate for the study of glycosyl hydrolase enzymes, and as a substrate for the study of glycosyl transferase inhibitors. It has also been used as a substrate for the study of glycosylation reactions, and as a substrate for the study of glycosylation inhibitors.

Mechanism of Action

The mechanism of action of (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one is not fully understood. However, it is thought to act as a glycosyl donor, providing a glycosyl moiety that can be used in a variety of glycosylation reactions. It is also thought to interact with glycosyltransferase enzymes, which catalyze the transfer of glycosyl groups from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one are not fully understood. However, it has been shown to have a variety of beneficial effects, including the inhibition of glycosyltransferase enzymes and the inhibition of glycosylation reactions. In addition, it has been shown to have an anti-inflammatory effect, and it has been used as an antifungal agent.

Advantages and Limitations for Lab Experiments

The use of (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one in laboratory experiments has a number of advantages. It is relatively stable, and it can be easily synthesized in a laboratory setting. In addition, it is relatively inexpensive, and it can be used in a variety of experiments. However, it is important to note that this compound can be toxic in high concentrations, and it should be handled with care.

Future Directions

The potential future directions for (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and infectious diseases. It could also be used to develop new diagnostic tools for the detection of various diseases. In addition, it could be used to develop new methods for the study of glycosylation reactions and glycosyltransferase enzymes. Finally, it could be used to develop new methods for the study of glycosylation inhibitors and glycosyl hydrolase enzymes.

Synthesis Methods

(5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-onedihydroxy-2,5-dihydrofuran-2-one can be synthesized through a two-step process. The first step involves the reaction of ethyl-2-azidoacetate with 3,4-dihydroxy-2,5-dihydrofuran-2-one in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate product can then be treated with an acid, such as hydrochloric acid, to yield the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "D-ribose", "Sodium azide", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of D-ribose with acetic anhydride to form 1,2,3,5-tetra-O-acetyl-D-ribose.", "Step 2: Conversion of 1,2,3,5-tetra-O-acetyl-D-ribose to 5-(2-acetoxy-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one through a series of reactions involving sodium hydroxide and hydrochloric acid.", "Step 3: Conversion of 5-(2-acetoxy-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one to 5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one through a reaction with sodium azide.", "Step 4: Reduction of the azide group in 5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one to an amine group using sodium borohydride.", "Step 5: Deprotection of the acetyl groups in the resulting compound to obtain the final product, (5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one, using a mixture of methanol and water." ] }

CAS RN

2757999-14-5

Product Name

(5R)-5-(2-azido-1-hydroxyethyl)-3,4-dihydroxy-2,5-dihydrofuran-2-one

Molecular Formula

C6H7N3O5

Molecular Weight

201.1

Purity

93

Origin of Product

United States

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